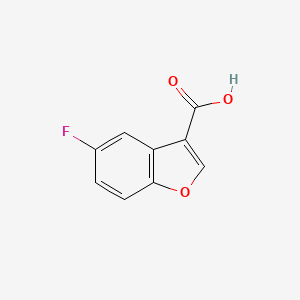

5-氟-1-苯并呋喃-3-羧酸

描述

5-Fluoro-1-benzofuran-3-carboxylic acid: is a fluorinated benzofuran derivative. The addition of a fluorine atom to the benzofuran ring can significantly alter the compound’s chemical properties, making it a subject of interest in various scientific research fields .

科学研究应用

Chemistry: 5-Fluoro-1-benzofuran-3-carboxylic acid is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology: In biological research, benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of anticancer drugs .

Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of pharmaceuticals and agrochemicals .

作用机制

Target of Action

Benzofuran compounds, which include 5-fluoro-1-benzofuran-3-carboxylic acid, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that benzofuran compounds can interact with multiple receptors, which can be helpful in developing new useful derivatives . The presence of a fluorine atom in the compound may enhance its interaction with these targets, as fluorinated heterocycles are main components of many marketed drugs .

Biochemical Pathways

Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Fluoro-1-benzofuran-3-carboxylic acid may have similar effects.

生化分析

Biochemical Properties

5-Fluoro-1-benzofuran-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can form strong hydrogen bonds and participate in electrostatic interactions, which can influence the binding affinity and specificity of the compound. For instance, 5-Fluoro-1-benzofuran-3-carboxylic acid has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of 5-Fluoro-1-benzofuran-3-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, likely through the modulation of cell signaling pathways such as the MAPK/ERK pathway . Additionally, 5-Fluoro-1-benzofuran-3-carboxylic acid can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, 5-Fluoro-1-benzofuran-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair . Furthermore, 5-Fluoro-1-benzofuran-3-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Fluoro-1-benzofuran-3-carboxylic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong acids or bases . Over time, the effects of 5-Fluoro-1-benzofuran-3-carboxylic acid on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Fluoro-1-benzofuran-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At high doses, 5-Fluoro-1-benzofuran-3-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window that must be carefully managed in preclinical studies.

Metabolic Pathways

5-Fluoro-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 5-Fluoro-1-benzofuran-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 5-Fluoro-1-benzofuran-3-carboxylic acid in the bloodstream.

Subcellular Localization

The subcellular localization of 5-Fluoro-1-benzofuran-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, 5-Fluoro-1-benzofuran-3-carboxylic acid can interact with DNA and transcription factors, while in the mitochondria, it can influence energy metabolism and apoptotic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 5-Fluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups to the benzofuran ring .

相似化合物的比较

- 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

- 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl-thiosemicarbazide

Comparison: Compared to other similar compounds, 5-Fluoro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position of the benzofuran ring can enhance its stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

生物活性

5-Fluoro-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-1-benzofuran-3-carboxylic acid is C₉H₅F O₃, with a molecular weight of approximately 180.13 g/mol. The compound features a benzofuran moiety substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position, which may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing the benzofuran structure, including 5-fluoro-1-benzofuran-3-carboxylic acid, exhibit a variety of biological activities:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties. For instance, studies have reported that benzofuran compounds possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Benzofuran derivatives are known to exhibit cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives have demonstrated IC50 values indicating potent inhibitory effects on tumor cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .

The mechanism of action for 5-fluoro-1-benzofuran-3-carboxylic acid is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance lipophilicity and facilitate cellular uptake, while the carboxylic acid group can participate in hydrogen bonding with biological macromolecules .

Synthesis Methods

Several synthetic routes have been developed for producing 5-fluoro-1-benzofuran-3-carboxylic acid:

- Direct Fluorination : This method involves the introduction of fluorine into the benzofuran structure using fluorinating agents under controlled conditions.

- Carboxylation Reactions : The carboxylic acid group can be introduced via carboxylation of appropriate precursors, often utilizing transition metal catalysts to enhance reaction efficiency .

Case Study 1: Antimicrobial Activity

A study conducted on various benzofuran derivatives highlighted that compounds similar to 5-fluoro-1-benzofuran-3-carboxylic acid exhibited significant antibacterial activity against M. tuberculosis with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL . This suggests that modifications to the benzofuran scaffold can lead to enhanced antimicrobial potency.

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer properties, derivatives were tested against human ovarian cancer cell lines (A2780). Results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells . This reinforces the potential of benzofuran derivatives as lead compounds in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 5-Fluoro-1-benzofuran-3-carboxylic acid | Moderate | High | Potential lead compound in drug discovery |

| Benzofuran-5-carboxylic acid | Low | Moderate | Lacks fluorine substitution |

| Other substituted benzofurans | Variable | Variable | Activity depends on specific substituents |

属性

IUPAC Name |

5-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNGGBYKPBLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。